Proteinase L5 vs β-Lytic Protease (Blp): Normalized Substrate Specificity at P1
Following LC–MS/MS hydrolysis of fractionated rat liver and human serum proteins, normalization to background amino acid abundance revealed that Proteinase L5 preferentially cleaves at methionine (Z-score 5.34, 13.4%), phenylalanine (Z-score 3.54, 10.5%), valine (Z-score 1.97, 8%), and leucine (Z-score 1.95, 8%) at the P1 position [1]. In the same experiment, Blp showed a radically different profile dominated by glycine (Z-score 9.66, 32.5%) and lysine (Z-score 3.51, 15.5%) [1]. Additionally, L5 exhibited a pronounced enrichment of proline at the P2 position (14.3% of cleavage events) not observed for Blp [1].
| Evidence Dimension | Normalized amino acid preference at P1 cleavage site (Z-score / %) |
|---|---|
| Target Compound Data | L5: Met Z=5.34 (13.4%), Phe Z=3.54 (10.5%), Val Z=1.97 (8%), Leu Z=1.95 (8%) |
| Comparator Or Baseline | Blp: Gly Z=9.66 (32.5%), Lys Z=3.51 (15.5%) |
| Quantified Difference | L5 targets hydrophobic residues (Met, Phe, Val, Leu); Blp targets small/polar residues (Gly, Lys). No overlap in top-ranked P1 preferences. |
| Conditions | LC–MS/MS; rat liver + human serum protein mixtures; SEC fractionation; normalisation to experimental dataset amino acid composition; Z-score calculation against background frequency |
Why This Matters
For proteomic applications requiring orthogonal cleavage patterns distinct from trypsin (Lys/Arg) or Blp (Gly/Lys), L5 provides a hydrophobic P1 preference that generates complementary peptide populations and enhances sequence coverage.
- [1] Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis. Int J Mol Sci. 2025;26(17):8603. Table 1; Figure 4. View Source
